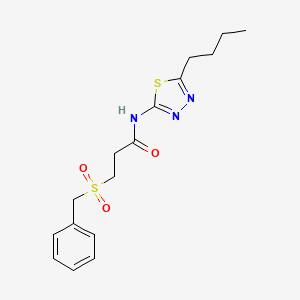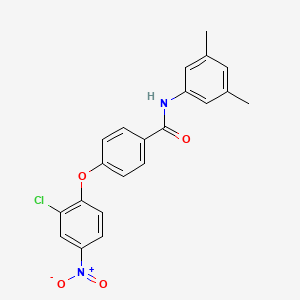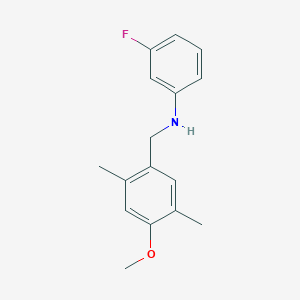
N-(4-bromophenyl)-N'-isopropylethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromophenyl)-N'-isopropylethanediamide, commonly known as BrP-LPA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BrP-LPA belongs to the class of lysophosphatidic acid (LPA) analogs, which are known to play important roles in various physiological processes such as inflammation, cell proliferation, and cell migration.
作用机制
The mechanism of action of BrP-N-(4-bromophenyl)-N'-isopropylethanediamide is not fully understood, but it is believed to act through the N-(4-bromophenyl)-N'-isopropylethanediamide receptors, which are G protein-coupled receptors. BrP-N-(4-bromophenyl)-N'-isopropylethanediamide has been shown to selectively activate the N-(4-bromophenyl)-N'-isopropylethanediamide1 receptor subtype, leading to downstream signaling pathways that regulate cell proliferation, migration, and apoptosis.
Biochemical and Physiological Effects:
BrP-N-(4-bromophenyl)-N'-isopropylethanediamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, BrP-N-(4-bromophenyl)-N'-isopropylethanediamide has been shown to induce cell cycle arrest and apoptosis, leading to inhibition of cell growth. In fibroblasts, BrP-N-(4-bromophenyl)-N'-isopropylethanediamide has been shown to inhibit collagen synthesis and reduce fibrosis. In inflammatory cells, BrP-N-(4-bromophenyl)-N'-isopropylethanediamide has been shown to reduce cytokine production and inhibit immune cell migration.
实验室实验的优点和局限性
One of the advantages of using BrP-N-(4-bromophenyl)-N'-isopropylethanediamide in lab experiments is its selectivity for the N-(4-bromophenyl)-N'-isopropylethanediamide1 receptor subtype, which allows for more specific targeting of downstream signaling pathways. Additionally, BrP-N-(4-bromophenyl)-N'-isopropylethanediamide has been shown to have low toxicity in vitro and in vivo, making it a potentially safe therapeutic agent. However, one of the limitations of using BrP-N-(4-bromophenyl)-N'-isopropylethanediamide is its limited solubility in water, which can make it difficult to use in certain experimental settings.
未来方向
There are several future directions for research on BrP-N-(4-bromophenyl)-N'-isopropylethanediamide. One area of interest is the development of BrP-N-(4-bromophenyl)-N'-isopropylethanediamide analogs with improved solubility and potency. Another area of interest is the investigation of the potential therapeutic applications of BrP-N-(4-bromophenyl)-N'-isopropylethanediamide in other diseases such as cardiovascular disease and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of BrP-N-(4-bromophenyl)-N'-isopropylethanediamide and its downstream signaling pathways.
合成方法
BrP-N-(4-bromophenyl)-N'-isopropylethanediamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. One of the commonly used methods for chemical synthesis involves the reaction between 4-bromobenzoic acid and isopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate product, N-(4-bromophenyl)-N'-isopropylurea. The intermediate product is then reacted with ethylenediamine in the presence of a dehydrating agent such as thionyl chloride to form BrP-N-(4-bromophenyl)-N'-isopropylethanediamide.
科学研究应用
BrP-N-(4-bromophenyl)-N'-isopropylethanediamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, fibrosis, and inflammation. It has been shown to inhibit cancer cell growth and induce apoptosis in various cancer cell lines. BrP-N-(4-bromophenyl)-N'-isopropylethanediamide has also been shown to have anti-fibrotic effects in animal models of liver fibrosis and lung fibrosis. Additionally, BrP-N-(4-bromophenyl)-N'-isopropylethanediamide has been shown to have anti-inflammatory effects in animal models of arthritis and colitis.
属性
IUPAC Name |
N-(4-bromophenyl)-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c1-7(2)13-10(15)11(16)14-9-5-3-8(12)4-6-9/h3-7H,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJESQLOHBJAFSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-[4-(2,4-dimethylphenoxy)butoxy]-2-methylquinoline](/img/structure/B5027648.png)


![5-{[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5027657.png)
![N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B5027662.png)
![benzyl N-[2-(benzoylamino)-3-(2-furyl)acryloyl]-beta-alaninate](/img/structure/B5027666.png)

![N~2~-1,3-benzodioxol-5-yl-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5027677.png)
![3-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-2-isopropyl-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5027698.png)

![5-[2-(benzyloxy)-3,5-diiodobenzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5027713.png)
![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B5027715.png)
![4-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-4-oxo-1-phenyl-1-butanone](/img/structure/B5027725.png)